molecular formula C11H12BrF B12964234 1-Bromo-4-(1-fluorocyclopentyl)benzene

1-Bromo-4-(1-fluorocyclopentyl)benzene

Cat. No.: B12964234
M. Wt: 243.11 g/mol
InChI Key: ZTWQVXUWXQPOPN-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-fluorocyclopentyl)benzene is an aromatic bromine-containing compound with a fluorinated cyclopentyl substituent. The fluorine atom on the cyclopentyl ring introduces electronegativity, altering electronic properties and reactivity compared to non-fluorinated analogs. This compound likely serves as an intermediate in pharmaceuticals or materials science, where fluorination enhances metabolic stability or modulates electronic behavior .

Properties

Molecular Formula

C11H12BrF

Molecular Weight

243.11 g/mol

IUPAC Name

1-bromo-4-(1-fluorocyclopentyl)benzene

InChI

InChI=1S/C11H12BrF/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8H2

InChI Key

ZTWQVXUWXQPOPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-fluorocyclopentyl)benzene can be synthesized through a multi-step process involving the bromination of fluorocyclopentylbenzene. The reaction typically requires a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the bromination process . The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-fluorocyclopentyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Coupling reactions produce biaryl compounds.
  • Reduction reactions result in cyclopentylbenzene derivatives.

Scientific Research Applications

1-Bromo-4-(1-fluorocyclopentyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-fluorocyclopentyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorocyclopentyl groups. This activation facilitates electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Electronic Features

Fluorination and substituent geometry critically influence reactivity and physical properties. Key comparisons include:

1-Bromo-4-cyclopentylbenzene
  • Structure: Non-fluorinated cyclopentyl group.
  • Higher lipophilicity compared to fluorinated analogs may affect solubility .
1-Bromo-4-(trifluoromethyl)benzene
  • Structure : Trifluoromethyl (-CF₃) group.
  • Impact : The strong electron-withdrawing -CF₃ group activates the aryl bromide for nucleophilic substitution or coupling reactions. This contrasts with the milder electron-withdrawing effect of the fluorocyclopentyl group .
1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene
  • Structure : Cyclopropane ring with -CF₃.
  • Impact : The strained cyclopropane ring increases reactivity, while -CF₃ enhances electrophilicity. The target compound’s cyclopentyl group offers less strain but greater steric bulk .
1-Bromo-4-(difluoromethoxy)benzene
  • Structure : Difluoromethoxy (-OCF₂) group.
  • Impact : The -OCF₂ group is both electron-withdrawing and sterically accessible, enabling regioselective coupling reactions. The fluorocyclopentyl group may impose greater steric hindrance .
Reactivity
  • Cross-Coupling: Fluorinated cyclopentyl groups may moderately activate the aryl bromide for Suzuki or Sonogashira coupling (cf. 1-bromo-4-(3-thienyl)benzene in ). Steric hindrance from the cyclopentyl ring could slow reaction kinetics compared to smaller substituents like -CF₃ .
  • Electrophilic Substitution : The fluorine atom directs electrophiles to specific positions on the benzene ring, similar to 1-bromo-4-(difluoromethoxy)benzene in .

Data Table: Key Comparisons

Compound Name Molecular Formula Substituent Type Key Reactivity Synthesis Method Applications
1-Bromo-4-(1-fluorocyclopentyl)benzene C₁₁H₁₂BrF Fluorinated cycloalkyl Suzuki coupling, electrophilic substitution Fluorination of cyclopentyl precursor Pharmaceutical intermediates
1-Bromo-4-cyclopentylbenzene C₁₁H₁₃Br Cycloalkyl Cross-coupling reactions Suzuki-Miyaura coupling Liquid crystal precursors
1-Bromo-4-(trifluoromethyl)benzene C₇H₄BrF₃ Trifluoromethyl Nucleophilic substitution Decarbonylative fluorination Agrochemicals
1-Bromo-4-(difluoromethoxy)benzene C₇H₄BrF₂O Difluoromethoxy Regioselective coupling Pd-catalyzed arylations OLED materials

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